3-Oxocitalopram oxalate
説明
3-Oxocitalopram oxalate is a derivative of escitalopram oxalate . Escitalopram oxalate is a medication used to treat certain mental/mood disorders such as depression and anxiety . It belongs to a class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and works by helping to restore the balance of a certain natural substance (serotonin) in the brain .
Molecular Structure Analysis
The molecular formula of 3-Oxocitalopram is C20H19FN2O2 . The average mass is 338.375 Da and the monoisotopic mass is 338.143066 Da .科学的研究の応用
Intermediate in Drug Synthesis
3-Oxocitalopram oxalate is an intermediate of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor . This makes it a crucial compound in the synthesis of drugs used to treat depression and anxiety disorders.
Toxicology Studies
The oxalate component of 3-Oxocitalopram oxalate can contribute to the formation of kidney stones . Therefore, this compound can be used in toxicology studies to understand the effects of oxalates on kidney health and develop strategies to mitigate these effects.
Nutritional Research
Oxalate is present in a wide range of foods, especially green leafy vegetables . Research into the effects of dietary oxalate, using compounds like 3-Oxocitalopram oxalate, can inform nutritional guidelines and dietary recommendations, particularly for individuals prone to kidney stones .
作用機序
Target of Action
3-Oxocitalopram oxalate is a derivative of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) and the S-enantiomer of racemic citalopram . The primary target of escitalopram is the serotonin transporter (SERT) . The SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
Escitalopram, and by extension 3-Oxocitalopram oxalate, works by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is associated with mood elevation .
Biochemical Pathways
The action of 3-Oxocitalopram oxalate primarily affects the serotonergic pathway in the central nervous system . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission . The downstream effects include mood regulation, appetite control, and sleep cycle regulation .
Pharmacokinetics
Escitalopram is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours after either single or multiple-dose administration . The elimination half-life of escitalopram is about 27–33 hours, which is consistent with once-daily administration . The oral plasma clearance of escitalopram is 600 mL/min, of which approximately 7% is due to renal clearance . These properties likely extend to 3-Oxocitalopram oxalate, affecting its bioavailability.
Result of Action
The molecular and cellular effects of 3-Oxocitalopram oxalate’s action primarily involve the enhancement of serotonergic neurotransmission . This leads to mood elevation, which is why escitalopram and its derivatives are used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and other select psychiatric disorders such as obsessive-compulsive disorder (OCD) .
Safety and Hazards
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOSHXRAOKIVNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1440961-11-4 | |
Record name | 3-Oxocitalopram oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1440961114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-OXOCITALOPRAM OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJH9W62EFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。